1-(1-Cyclooctylpiperidin-4-yl)-3H-indol-2-one
1-(1-Cyclooctylpiperidin-4-yl)-3H-indol-2-one
SR14150 is a high-affinity NOP receptor partial agonist.
Brand Name:
Vulcanchem
CAS No.:
709024-69-1
VCID:
VC0543778
InChI:
InChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2
SMILES:
C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43
Molecular Formula:
C21H30N2O
Molecular Weight:
326.5 g/mol
1-(1-Cyclooctylpiperidin-4-yl)-3H-indol-2-one
CAS No.: 709024-69-1
Inhibitors
VCID: VC0543778
Molecular Formula: C21H30N2O
Molecular Weight: 326.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 709024-69-1 |
---|---|
Product Name | 1-(1-Cyclooctylpiperidin-4-yl)-3H-indol-2-one |
Molecular Formula | C21H30N2O |
Molecular Weight | 326.5 g/mol |
IUPAC Name | 1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one |
Standard InChI | InChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2 |
Standard InChIKey | KQVCYNWOQKXISA-UHFFFAOYSA-N |
SMILES | C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43 |
Canonical SMILES | C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43 |
Appearance | Solid powder |
Description | SR14150 is a high-affinity NOP receptor partial agonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SR14150; SR-14150; SR 14150; |
Reference | 1: Günther T, Dasgupta P, Mann A, Miess E, Kliewer A, Fritzwanker S, Steinborn R, Schulz S. Targeting multiple opioid receptors - improved analgesics with reduced side effects? Br J Pharmacol. 2017 Apr 5. doi: 10.1111/bph.13809. [Epub ahead of print] Review. PubMed PMID: 28378462. 2: Khroyan TV, Polgar WE, Orduna J, Montenegro J, Jiang F, Zaveri NT, Toll L. Differential effects of nociceptin/orphanin FQ (NOP) receptor agonists in acute versus chronic pain: studies with bifunctional NOP/μ receptor agonists in the sciatic nerve ligation chronic pain model in mice. J Pharmacol Exp Ther. 2011 Nov;339(2):687-93. doi: 10.1124/jpet.111.184663. Epub 2011 Aug 22. PubMed PMID: 21859931; PubMed Central PMCID: PMC3199991. 3: Toll L, Khroyan TV, Polgar WE, Jiang F, Olsen C, Zaveri NT. Comparison of the antinociceptive and antirewarding profiles of novel bifunctional nociceptin receptor/mu-opioid receptor ligands: implications for therapeutic applications. J Pharmacol Exp Ther. 2009 Dec;331(3):954-64. doi: 10.1124/jpet.109.157446. Epub 2009 Sep 22. PubMed PMID: 19773529; PubMed Central PMCID: PMC2784720. 4: Khroyan TV, Polgar WE, Orduna J, Jiang F, Olsen C, Toll L, Zaveri NT. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: potentiation of morphine anti-allodynic activity by NOP receptor antagonists. Eur J Pharmacol. 2009 May 21;610(1-3):49-54. doi: 10.1016/j.ejphar.2009.03.019. Epub 2009 Mar 12. PubMed PMID: 19285491; PubMed Central PMCID: PMC2742704. 5: Spagnolo B, Calo G, Polgar WE, Jiang F, Olsen CM, Berzetei-Gurske I, Khroyan TV, Husbands SM, Lewis JW, Toll L, Zaveri NT. Activities of mixed NOP and mu-opioid receptor ligands. Br J Pharmacol. 2008 Feb;153(3):609-19. Epub 2007 Dec 3. PubMed PMID: 18059322; PubMed Central PMCID: PMC2241792. |
PubChem Compound | 9905428 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume